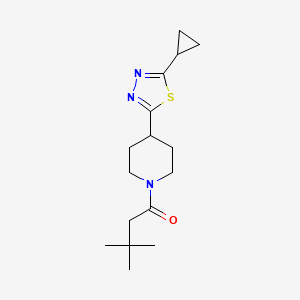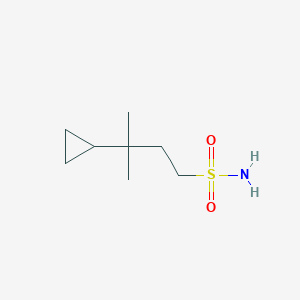![molecular formula C17H17NO2 B2924591 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-38-1](/img/structure/B2924591.png)
7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Evaluation
A study focusing on the synthesis, spectral characterization, and in vitro antibacterial evaluation of triaza and dioxa aza spiro derivatives, including compounds related to 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane, demonstrated these compounds' potential for combating bacterial infections. The compounds showed significant antibacterial activity against strains such as Proteus mirabilis, Klebsiella oxytoca, Staphylococcus aureus, and Salmonella paratyphi, with one compound exhibiting exceptional in vitro antibacterial activity across all tested species (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).
Corrosion Inhibition
Research into the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments revealed that certain derivatives offer effective corrosion inhibition. This application is particularly relevant in the context of green chemistry, aiming to utilize environmentally friendly substances for industrial applications. The study detailed the synthesis of novel compounds and their comprehensive evaluation using various techniques, indicating the compounds' effectiveness at certain concentrations and conditions (Chafiq et al., 2020).
Drug Discovery
In the realm of chemistry-driven drug discovery, the diversity-oriented synthesis of azaspirocycles has been explored. Such syntheses involve the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane, leading to heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These functionalized pyrrolidines, piperidines, and azepines serve as valuable scaffolds for the development of new pharmaceuticals, showcasing the versatility of azaspiro compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Nonlinear Optical Materials
The discovery of new crystal forms of organic nonlinear optical materials, such as 8-(4‘-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), highlights the potential of spiro compounds in the development of advanced materials. These materials, characterized by noncentrosymmetric crystal structures, exhibit promising properties for nonlinear optical applications. The research provides insights into the molecular alignment and interactions within the crystals, contributing to the understanding and optimization of their optical characteristics (Kagawa et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
7,7-diphenyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)13-20-16(18-17)11-19-12-16/h1-10,18H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZQPOIWVNPTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)NC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)
![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)



![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)
![4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2924531.png)